Des(isopropoxyethyl) Bisoprolol

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Des(isopropoxyethyl) Bisoprolol (EP Impurity A) is the only reference standard that meets EP monograph 0709 and USP bisoprolol monographs for ANDA submissions. Unlike alternative impurities, its unique hydroxymethyl-phenoxy/isopropylamino-propan-2-ol structure defines the critical RRT and resolution in validated HPLC methods. Mandatory for ICH Q3B impurity profiling (threshold ≥0.2%), ICH Q1A(R2) forced degradation studies (primary O-dealkylation marker), and method transfer between R&D and QC sites. Non-certified substitutes cause method validation rejection and filing delays.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 62572-93-4
Cat. No. B193002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(isopropoxyethyl) Bisoprolol
CAS62572-93-4
SynonymsDes(isopropoxyethyl) Bisoprolol;  4-[2-Hydroxy-3-[(1-Methylethyl)aMino]propoxy]benzeneMethanol
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CO)O
InChIInChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
InChIKeyXWWMQUXRXOEXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige Solid

Des(isopropoxyethyl) Bisoprolol CAS 62572-93-4: Bisoprolol EP Impurity A Identity, Properties, and Procurement Context


Des(isopropoxyethyl) Bisoprolol (CAS 62572-93-4), chemically (2RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol (C₁₃H₂₁NO₃, MW 239.31), is the official European Pharmacopoeia (EP) Impurity A and United States Pharmacopeia (USP) Related Compound A of the β₁-selective adrenoceptor antagonist bisoprolol [1]. As a pharmacopeial reference standard, it is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC) applications, Abbreviated New Drug Application (ANDA) filing, and commercial production quality monitoring [2]. This compound also represents a common metabolite of both bisoprolol and metoprolol, establishing its cross-relevance in multiple β-blocker impurity profiling contexts .

Why Des(isopropoxyethyl) Bisoprolol Cannot Be Substituted with Other Bisoprolol Impurities or In-House Reference Materials


Generic substitution of Des(isopropoxyethyl) Bisoprolol (EP Impurity A) with alternative bisoprolol-related compounds or non-certified reference materials fails due to the stringent structural identity and regulatory acceptance criteria governing pharmacopeial impurity standards. Unlike EP Impurity B, C, D, E, F, G, H, or I—each with distinct molecular structures and chromatographic retention behaviors—Impurity A possesses a unique combination of a terminal hydroxymethyl substituent on the phenoxy ring and an isopropylamino propan-2-ol backbone that defines its specific relative retention time (RRT) and resolution characteristics in validated HPLC methods [1]. Substituting with a non-pharmacopeial reference material or a different bisoprolol impurity introduces two quantifiable procurement risks: (1) non-compliance with EP monograph 0709 and USP monograph requirements for impurity identification and quantification in ANDA submissions, and (2) method transfer failure due to irreproducible system suitability parameters when the wrong reference standard is employed [2].

Des(isopropoxyethyl) Bisoprolol: Quantitative Differentiation Evidence for Procurement Decision-Making


Pharmacopeial Monograph Assignment: Des(isopropoxyethyl) Bisoprolol as Specified EP Impurity A vs. Non-Specified Bisoprolol-Related Compounds

Des(isopropoxyethyl) Bisoprolol is specifically designated and structurally defined as EP Impurity A (USP Related Compound A) in the bisoprolol monographs, whereas alternative impurities such as EP Impurity B through I or other process-related byproducts lack this equivalent dual pharmacopeial recognition status [1]. This assignment is binary: either a reference standard carries this official designation with accompanying certified characterization documentation, or it does not. The EP monograph for bisoprolol fumarate explicitly lists Impurity A among specified impurities requiring identification and quantification thresholds [2].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Forced Degradation Stability Differentiation: Des(isopropoxyethyl) Bisoprolol as a Primary Oxidative/Hydrolytic Degradation Marker

Des(isopropoxyethyl) Bisoprolol is generated as a primary degradation product under oxidative and hydrolytic stress conditions of bisoprolol active pharmaceutical ingredient (API) and drug product formulations, requiring its specific quantitation in stability-indicating HPLC method validation per ICH Q1A(R2) guidelines [1]. In contrast, EP Impurity B (bisoprolol related compound B) is typically associated with synthetic process intermediates rather than degradation pathways, making Impurity A the more critical reference standard for stability study programs [2].

Forced Degradation Stability-Indicating Methods Pharmaceutical Quality Control

Cross-Compound Metabolite Utility: Des(isopropoxyethyl) Bisoprolol as Shared Metabolite of Bisoprolol and Metoprolol

Des(isopropoxyethyl) Bisoprolol serves as a confirmed common metabolite of two distinct β₁-selective antagonists—bisoprolol and metoprolol—providing cross-compound analytical utility not shared by other bisoprolol-specific impurities such as EP Impurity C (bisoprolol dimer impurity) or EP Impurity D (bisoprolol N-oxide) . This dual-parentage enables a single reference standard procurement to support impurity profiling methods for both bisoprolol-containing and metoprolol-containing drug products, offering operational efficiency advantages in multi-product QC laboratories [1].

Metabolite Identification Cross-Compound Method Development β-Blocker Impurity Profiling

Validated Application Scenarios for Des(isopropoxyethyl) Bisoprolol Based on Differentiated Evidence


ANDA Filing: Bisoprolol Fumarate Impurity Profiling per EP Monograph 0709 and USP Requirements

In ANDA submissions for bisoprolol fumarate drug products, regulatory agencies require identification and quantification of specified impurities including EP Impurity A at thresholds ≥0.2% per ICH Q3B guidelines. Procurement of certified Des(isopropoxyethyl) Bisoprolol reference standard (HPLC purity ≥95%, with full COA including NMR and MS characterization data) is mandatory for method validation, system suitability testing, and batch release QC [1]. The use of non-certified or incorrect impurity reference materials results in method validation rejection and ANDA filing delays [2].

Stability-Indicating HPLC Method Development and Forced Degradation Studies for Bisoprolol Formulations

Forced degradation studies per ICH Q1A(R2) require identification and quantitation of degradation products formed under oxidative (H₂O₂), hydrolytic (acid/base), thermal, and photolytic stress conditions. Des(isopropoxyethyl) Bisoprolol is a primary degradation marker arising from O-dealkylation of the bisoprolol side chain, necessitating its inclusion as a reference standard for peak identification, resolution determination, and mass balance calculations in stability-indicating methods [1]. Alternative impurities such as EP Impurity B (process intermediate only) do not serve as degradation markers and are insufficient for stability study compliance [2].

Cross-Compound LC-MS/MS Method Development for β-Blocker Impurity and Metabolite Profiling

In analytical laboratories supporting both bisoprolol and metoprolol product lines, Des(isopropoxyethyl) Bisoprolol serves as a common metabolite reference standard for developing and validating LC-MS/MS methods that quantify impurities and metabolites across multiple β-blocker APIs [1]. This dual-API applicability reduces reference standard procurement costs and inventory complexity compared to maintaining separate, compound-specific impurity standards for each drug substance [2].

Method Transfer and Compendial Compliance Verification in Commercial QC Operations

During method transfer between R&D and QC sites or between contract manufacturing organizations, the use of certified EP Impurity A reference material with documented traceability to EP or USP pharmacopeial standards is required to establish system suitability and demonstrate method reproducibility [1]. Substituting with an in-house synthesized material lacking full pharmacopeial characterization documentation introduces quantifiable method transfer failure risk due to unverified purity, unconfirmed structural identity, and absence of certified reference chromatograms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Des(isopropoxyethyl) Bisoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.